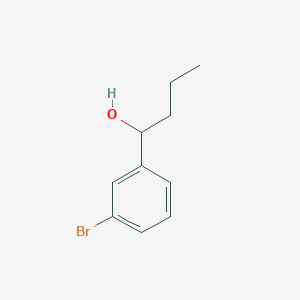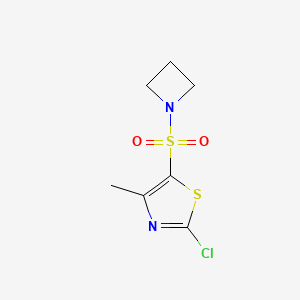
1-(3-Bromophenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)butan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanol chain. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of phenylbutanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: 1-(3-Bromophenyl)-butanone or 1-(3-Bromophenyl)-butanoic acid.
Reduction: 1-Phenylbutanol.
Substitution: Various substituted phenylbutanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)butan-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-butanol: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-butanol: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-propanol: Shorter carbon chain.
Uniqueness: 1-(3-Bromophenyl)butan-1-ol is unique due to the specific positioning of the bromine atom and the length of the butanol chain, which influence its reactivity and potential applications. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 |
Clave InChI |
AGCGZPRKKYCHPL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)

![(17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B8704977.png)









![2-Cyclohexen-1-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8705038.png)
